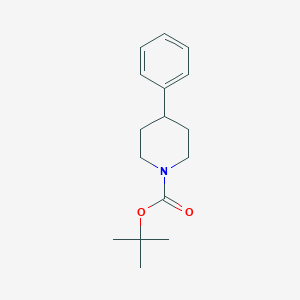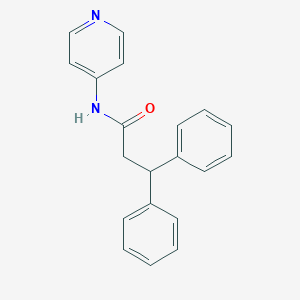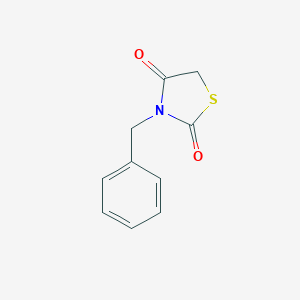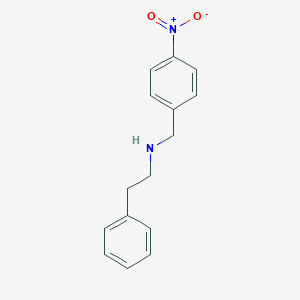![molecular formula C14H19N3S B187489 N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine CAS No. 5113-89-3](/img/structure/B187489.png)
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine, also known as BTP, is a novel compound with potential applications in scientific research. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. BTP has been shown to have a variety of biological effects, including antitumor, anti-inflammatory, and antiviral activities.
Mecanismo De Acción
The mechanism of action of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is not fully understood, but it is thought to involve the inhibition of specific enzymes involved in cancer cell growth and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest in the G2/M phase. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a low toxicity profile in vitro, but further studies are needed to determine its toxicity in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its potential as a novel therapeutic agent for cancer and inflammation. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has been shown to have a unique structure and mechanism of action, which may make it effective against tumors that are resistant to other chemotherapeutic agents. One limitation of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine is its low yield in the synthesis process, which may limit its availability for research purposes.
Direcciones Futuras
There are several future directions for research on N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. One direction is to further investigate its mechanism of action and identify specific targets for its antitumor and anti-inflammatory activities. Another direction is to optimize the synthesis method to increase the yield of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine and reduce the cost of production. Finally, future studies should investigate the toxicity and pharmacokinetics of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine in vivo to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine involves a multi-step process that begins with the reaction of 2-aminothiophenol with diethyl malonate to form 2-(diethoxymethylthio)benzoic acid. This intermediate is then reacted with 2,3-dichloroquinoxaline to form 2-(diethoxymethylthio)benzo[d]thiazol-6-ol. The final step involves the reaction of this intermediate with butylamine to form N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine. The overall yield of this synthesis method is approximately 25%.
Aplicaciones Científicas De Investigación
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has potential applications in scientific research, particularly in the areas of cancer and inflammation. Studies have shown that N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine has also been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
Propiedades
Número CAS |
5113-89-3 |
|---|---|
Nombre del producto |
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
Fórmula molecular |
C14H19N3S |
Peso molecular |
261.39 g/mol |
Nombre IUPAC |
N-butyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C14H19N3S/c1-2-3-8-15-13-12-10-6-4-5-7-11(10)18-14(12)17-9-16-13/h9H,2-8H2,1H3,(H,15,16,17) |
Clave InChI |
ISUZHSOLHOCRBT-UHFFFAOYSA-N |
SMILES |
CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
SMILES canónico |
CCCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4,4,6-trimethyl-2-[4-(trifluoromethyl)phenyl]-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione](/img/structure/B187408.png)

![5-benzyl-3-(4-nitrophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B187411.png)
![3-(2-phenylethyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B187412.png)
![2-[4-(2-Methylphenyl)-3-oxo-1,4-benzothiazin-2-yl]acetamide](/img/structure/B187414.png)


![5-{[(e)-(4-Methoxy-1-naphthyl)methylene]amino}-2,3-dihydrophthalazine-1,4-dione](/img/structure/B187423.png)
![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-(2-nitrophenyl)-1,3-thiazolidin-4-one](/img/structure/B187425.png)


![N-[(2-methoxyphenyl)methyl]adamantan-1-amine](/img/structure/B187429.png)
